2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, thioacetyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using chloroacetyl chloride under basic conditions.
Piperazine Coupling: Finally, the thioacetylated oxadiazole is coupled with 4-phenylpiperazine under appropriate conditions to yield the target compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structural properties may be exploited in the development of new materials or as intermediates in organic synthesis.
Mechanism of Action
The exact mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thioacetyl Derivatives: Compounds with thioacetyl groups also show comparable reactivity in oxidation and reduction reactions.
Piperazine Derivatives: Piperazine-containing compounds are widely studied for their pharmacological properties.
Uniqueness: 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, thioacetyl group, and phenylpiperazine moiety in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-16-6-4-5-15(13-16)19-22-23-20(27-19)28-14-18(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHVUNFHNOCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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